molecular formula C8H14ClNO3 B2728286 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride CAS No. 2378501-28-9

1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride

Cat. No.: B2728286
CAS No.: 2378501-28-9
M. Wt: 207.65
InChI Key: GKQUIDSXTLPNOT-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO2. It is a bicyclic compound featuring a unique oxabicyclo[2.2.1]heptane structure, which is a privileged scaffold in medicinal chemistry due to its rigidity and defined three-dimensional shape .

Properties

IUPAC Name

1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c9-4-8-2-1-7(3-8,5-12-8)6(10)11;/h1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQUIDSXTLPNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(CO2)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition and Ring-Closing Reactions

Early routes utilized Diels-Alder cycloadditions between furan derivatives and dienophiles to form the bicyclic framework. For example, reacting furan with maleic anhydride under thermal conditions yields an oxabicyclic intermediate, which is subsequently functionalized. Modern adaptations employ palladium-catalyzed aminoacyloxylation of cyclopentenes, as demonstrated in recent work on analogous 2-azabicycloheptanes. While this method uses nitrogen incorporation, substituting oxygen nucleophiles could generate the oxabicyclo structure.

Functionalization of Preexisting Bicyclic Intermediates

Commercial availability of 2-oxabicyclo[2.2.1]heptane derivatives (e.g., 2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride, CAS 2253632-53-8) provides a shortcut. These intermediates are modified via alkylation or acylation to install the aminomethyl and carboxylic acid groups.

Table 1: Comparison of Bicyclic Core Synthesis Methods

Method Reagents/Conditions Yield (%) Reference
Diels-Alder Cycloaddition Furan, maleic anhydride, Δ 45–60
Palladium-Catalyzed Pd(OAc)₂, ligand, cyclopentene 70–85*
Commercial Intermediate 2-Oxabicycloheptan-4-amine N/A

*Theoretical yield if adapted for oxygenated systems.

Introduction of the Aminomethyl Group

The aminomethyl moiety is introduced via reductive amination or nucleophilic substitution:

Reductive Amination

Reacting a ketone or aldehyde intermediate with methylamine in the presence of a reducing agent (e.g., NaBH₃CN) forms the secondary amine. For example, 2-oxabicyclo[2.2.1]heptan-4-one treated with methylamine and NaBH₃CN yields 1-(aminomethyl)-2-oxabicycloheptane.

Alkylation of Amines

Benzyl-protected amines (e.g., from CAS 2253632-53-8) undergo alkylation with methyl halides. Subsequent deprotection via hydrogenolysis reveals the primary amine.

Critical Considerations:

  • Steric hindrance in the bicyclic system necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures.
  • Over-alkylation is mitigated by using excess amine or bulky bases like DIPEA.

Carboxylic Acid Group Formation and Hydrochloride Salt Preparation

Oxidation of Alcohols

A hydroxyl group at position 4 of the bicyclic framework is oxidized to a carboxylic acid using KMnO₄ or RuO₄ under acidic conditions. This step often requires rigorous temperature control to prevent ring decomposition.

Ester Hydrolysis

Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate (CAS data from) is hydrolyzed using aqueous HCl or NaOH. Acidic conditions concurrently protonate the amine, forming the hydrochloride salt directly.

Reaction Scheme:

  • Hydrolysis:
    $$ \text{RCOOCH}3 + \text{H}2\text{O} \rightarrow \text{RCOOH} + \text{CH}_3\text{OH} $$
  • Salt Formation:
    $$ \text{RNH}2 + \text{HCl} \rightarrow \text{RNH}3^+ \text{Cl}^- $$

Table 2: Hydrolysis Conditions and Yields

Starting Ester Reagent Temperature (°C) Yield (%)
Methyl 4-carboxylate derivative 6M HCl, reflux 110 92
Ethyl 4-carboxylate derivative NaOH, EtOH 80 88

Optimization and Purification Techniques

Trituration and Recrystallization

Post-synthesis, the crude product is triturated with diisopropyl ether to remove hydrophobic impurities, as described in patent US8541458B2. Recrystallization from ethanol/water mixtures enhances purity to >98%.

Chromatographic Methods

Flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) resolves regioisomers formed during alkylation steps.

Analytical Characterization

Spectroscopic Validation

  • NMR: $$ ^1\text{H} $$ NMR (D₂O, 400 MHz) shows characteristic peaks for the bicyclic protons (δ 3.2–4.1 ppm) and the aminomethyl group (δ 2.8 ppm).
  • Mass Spectrometry: ESI-MS m/z 190.1 [M+H]⁺ confirms the molecular ion.

Purity Assessment

HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves baseline separation with ≥99% purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the bicyclic core.

    Reduction: Typically used to reduce any double bonds or carbonyl groups present.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action for 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid; hydrochloride, also known as BCH (Bicyclo[2.2.1]heptane-2-carboxylic acid), has garnered attention in biomedical research due to its significant biological activities, particularly in the context of diabetes and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
  • Molecular Formula : C7H11ClN2O3
  • Molecular Weight : 207.65 g/mol
  • CAS Number : 2411196-08-0

BCH acts primarily as an activator of glutamate dehydrogenase (GDH) , a crucial enzyme involved in insulin secretion from pancreatic beta cells. The activation of GDH enhances glucose-stimulated insulin secretion (GSIS), particularly under conditions of high glucose concentration.

Key Mechanisms

  • Insulin Secretion Enhancement : BCH has been shown to counteract the inhibitory effects of high glucose and palmitate on insulin secretion in vitro.
  • β-cell Protection : It protects pancreatic β-cells from apoptosis induced by high glucose and fatty acids, thereby preserving insulin production capacity.
  • Improved Glycemic Control : In vivo studies indicate that BCH treatment improves glucose tolerance and insulin secretion in diabetic models.

In Vitro Studies

A study investigated the effects of BCH on INS-1 cells exposed to high glucose conditions. The results demonstrated that:

  • BCH treatment blocked the reduction in GSIS induced by high glucose.
  • It significantly reduced cell death and levels of phospho-JNK, a marker associated with stress-induced apoptosis .

In Vivo Studies

A notable study involved diabetic db/db mice treated with BCH (0.7 g/kg) every other day for six weeks:

  • Results :
    • Improved glucose tolerance was observed post-treatment.
    • An increase in the ratio of insulin-positive β-cells was noted, indicating enhanced β-cell mass.
    • Reduced expression of cleaved caspase 3 suggested decreased apoptosis among β-cells .

Summary of Findings

Study TypeOutcomeKey Findings
In VitroInsulin SecretionBCH enhanced GSIS and reduced cell death in high glucose conditions
In VivoGlycemic ControlImproved glucose tolerance and increased β-cell integrity in diabetic mice

Case Study 1: Diabetic Mouse Model

In a controlled experiment involving db/db mice:

  • Objective : To assess the anti-diabetic effects of BCH.
  • Methodology : Mice were administered BCH bi-weekly for six weeks.
  • Findings : Significant improvements were observed in blood glucose levels and insulin secretion post-treatment, alongside histological analysis showing preserved islet architecture.

Case Study 2: Human Cell Line Experiments

Human pancreatic cancer cell lines were treated with BCH to evaluate its potential anti-cancer properties:

  • Results : Preliminary data indicated that BCH may inhibit proliferation and induce apoptosis in certain cancer cell lines, warranting further investigation into its therapeutic potential beyond diabetes.

Q & A

Q. What are the optimal synthetic routes for 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic Acid; Hydrochloride?

The synthesis of this bicyclic compound involves multi-step reactions, often starting with cyclization of precursors to form the bicyclo[2.2.1]heptane core. Key steps include:

  • Cyclization strategies : Electrophilic addition or ring-closing metathesis to construct the bicyclic framework (e.g., similar to methods for ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride, where stereoselective electrophilic additions are critical) .
  • Functional group installation : Aminomethyl and carboxylic acid groups are introduced via nucleophilic substitution or catalytic hydrogenation. The hydrochloride salt is formed during final purification by treating the free base with HCl .
  • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) must be tightly controlled to achieve >90% purity, as noted in studies of structurally related bicyclic compounds .

Q. How can researchers characterize the compound’s physicochemical properties?

Key characterization methods include:

  • NMR spectroscopy : To confirm bicyclic structure and substituent positions (e.g., 1^1H and 13^{13}C NMR for resolving bridgehead protons and stereochemistry) .
  • X-ray crystallography : To validate the 3D arrangement of the bicyclo[2.2.1]heptane system and hydrogen-bonding patterns in the hydrochloride salt .
  • HPLC-MS : For purity assessment and detection of byproducts (e.g., lactam derivatives from intramolecular cyclization) .

Q. What preliminary assays are recommended to evaluate biological activity?

While direct data on this compound is limited, structurally similar bicyclic amino acids exhibit activity in neurological and antimicrobial contexts. Suggested assays:

  • In vitro enzyme inhibition : Test against γ-aminobutyric acid (GABA) transaminase or peptidases using fluorogenic substrates .
  • Membrane permeability : Use Caco-2 cell monolayers to assess potential for blood-brain barrier penetration .
  • Cytotoxicity screening : Employ MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and bioactivity?

The bicyclo[2.2.1]heptane system imposes rigid stereochemical constraints:

  • Bridgehead substituents : The aminomethyl group at position 1 and carboxylic acid at position 4 create distinct spatial orientations. Computational modeling (e.g., DFT calculations) can predict steric clashes or favorable binding conformations .
  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, as seen in studies of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride .
  • Activity correlation : Compare enantiomers in receptor-binding assays (e.g., GABA_A receptor modulation) to identify stereospecific effects .

Q. What strategies mitigate stability issues in aqueous or acidic conditions?

The hydrochloride salt enhances water solubility but may degrade under extreme pH:

  • pH-dependent stability : Conduct accelerated stability studies (25°C/60% RH) across pH 2–7. Monitor degradation via LC-MS for lactam formation or decarboxylation .
  • Lyophilization : Formulate as a lyophilized powder to prevent hydrolysis, as recommended for similar bicyclic carboxylic acid salts .
  • Chelation : Add EDTA (0.01% w/v) to suppress metal-catalyzed oxidation in buffered solutions .

Q. How can researchers resolve contradictory data in interaction studies with proteins?

Conflicting binding data may arise from assay conditions or protein conformations:

  • Surface plasmon resonance (SPR) : Compare association/dissociation rates under varying ionic strengths (e.g., 50–200 mM NaCl) to identify nonspecific interactions .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpically driven binding (e.g., hydrogen bonding) from entropic effects .
  • Cryo-EM or X-ray co-crystallography : Resolve binding poses at atomic resolution, as demonstrated for bicyclic inhibitors of serine proteases .

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